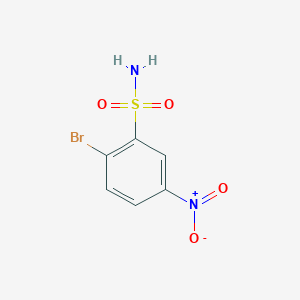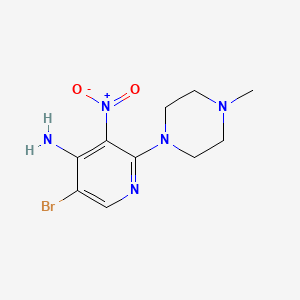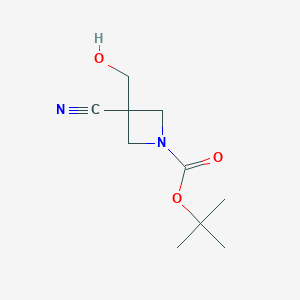
2-Brom-5-nitrobenzolsulfonamid
Übersicht
Beschreibung
2-Bromo-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C6H5BrN2O4S and its molecular weight is 281.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von mittelständigen Aminen
2-Brom-5-nitrobenzolsulfonamid: wird als Reagenz bei der Synthese von mittelständigen Aminen verwendet. Dieser Prozess beinhaltet typischerweise eine N-Alkylierung mit ω-Bromalkanolen unter Mitsunobu-Bedingungen, die Diethylazodicarboxylat (DEAD) und Triphenylphosphin (PPh3) umfassen. Die anschließende Cyclisierung der resultierenden ω-Bromalkylsulfonamide wird durch Cäsiumcarbonat (Cs2CO3) und Tetra-n-butylammoniumiodid (Bu4NI) erleichtert .
Hemmung der Carboanhydrase
Diese Verbindung wirkt als Hemmer der Carboanhydrase. Carboanhydrasen sind Enzyme, die die reversible Hydratisierung von Kohlendioxid katalysieren. Hemmstoffe dieser Enzyme haben therapeutische Anwendungen, darunter die Behandlung von Glaukom, Höhenkrankheit und Epilepsie .
Synthese von cyclischen Stickstoffverbindungen
Forscher verwenden This compound bei der Synthese von cyclischen Stickstoffverbindungen. Dies wird durch intramolekulare Hydroaminierung erreicht, ein Prozess, der C-N-Bindungen innerhalb eines Moleküls bildet, um komplexe stickstoffhaltige Strukturen zu erzeugen .
Alkaloidsynthese
Die Verbindung spielt eine wichtige Rolle bei der Synthese von pentacyclischen Lycopodium-Alkaloiden, wie z. B. Huperzin-Q2. Diese Alkaloide sind bekannt für ihre bioaktiven Eigenschaften, darunter neuroprotektive Wirkungen und potenzielle Vorteile bei der Behandlung von kognitiven Störungen .
Pyrrolidinderivate
Es dient als Vorläufer bei der Bildung von Pyrrolidinderivaten. Pyrrolidine sind fünf-gliedrige Stickstoffheterocyclen, die in der pharmazeutischen Chemie von Bedeutung sind, da sie in zahlreichen Pharmazeutika vorkommen .
Intermolekulare C-H-Insertionsreaktionen
This compound: wird in intermolekularen C-H-Insertionsreaktionen verwendet. Diese Reaktionen sind eine Untergruppe von Kohlenstoff-Wasserstoff-Aktivierungsprozessen, die die Funktionalisierung von C-H-Bindungen ermöglichen, eine grundlegende Transformation in der organischen Synthese .
Aminierung von Allylalkoholen
Die Verbindung findet Anwendung bei der intermolekularen Aminierung von Allylalkoholen. Dieser Prozess führt eine Aminogruppe in ein Molekül ein, das einen Allylalkohol enthält, was zur Bildung neuer Amin-Derivate führen kann .
Reaktant in der organischen Synthese
Schließlich ist This compound ein vielseitiger Reaktant in der organischen Synthese. Sein Reaktivitätsprofil ermöglicht es ihm, an verschiedenen chemischen Transformationen teilzunehmen, was zur Entwicklung neuartiger organischer Verbindungen mit möglichen Anwendungen in der Wirkstoffforschung und Materialwissenschaft beiträgt .
Wirkmechanismus
Target of Action
2-Bromo-5-nitrobenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, respiration, and the synthesis of folic acid, which is essential for DNA production .
Mode of Action
Sulfonamides, including 2-Bromo-5-nitrobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the synthesis of folic acid, they prevent the production of DNA in bacteria, thereby exerting their antibacterial effects .
Biochemical Pathways
The primary biochemical pathway affected by 2-Bromo-5-nitrobenzenesulfonamide is the folic acid synthesis pathway . By inhibiting this pathway, the compound prevents the production of DNA in bacteria, leading to their death .
Result of Action
The primary result of the action of 2-Bromo-5-nitrobenzenesulfonamide is the death of bacteria due to the inhibition of DNA synthesis . This makes it effective in treating bacterial infections.
Action Environment
The action, efficacy, and stability of 2-Bromo-5-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, the overuse and misuse of antibiotics, including sulfonamides, and their release into the environment can potentially pose a threat to animals and microbial communities in soil and aquatic environments .
Biochemische Analyse
Biochemical Properties
2-Bromo-5-nitrobenzenesulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . Sulfonamides, such as 2-Bromo-5-nitrobenzenesulfonamide, can interact with various enzymes and proteins, playing a role in biochemical reactions
Molecular Mechanism
It is known that sulfonamides can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules and changes in gene expression
Eigenschaften
IUPAC Name |
2-bromo-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNUANJNVBNJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester](/img/structure/B1526029.png)
![methyl 1-[(chlorosulfonyl)methyl]cyclohexane-1-carboxylate](/img/structure/B1526032.png)




![tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1526039.png)
![1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid](/img/structure/B1526040.png)


![1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine](/img/structure/B1526046.png)

